Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate
Description
Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate is a hydrazinyl oxoacetate ester derivative featuring a 4-methoxyphenyl substituent. This compound is synthesized via reactions involving hydrazide intermediates, as evidenced by its structural analogs in coumarin-acetamide derivatives and chromone congeners . Its core structure—comprising a hydrazinyl group linked to an oxoacetate ester—renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. For example, derivatives of this class are pivotal in developing anticoagulants like Apixaban, where the 4-methoxyphenyl group enhances pharmacokinetic properties such as bioavailability .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14) |
InChI Key |
YAZDSCKDOITIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction of Ethyl Oxalyl Chloride with 4-Methoxyphenylhydrazine
The most established synthetic route involves the acylation of hydrazine derivatives with ethyl oxalyl chloride. This method is well-documented in organic synthesis literature and is favored for its straightforward approach and high efficiency.
- Step 1: Dissolve 4-methoxyphenylhydrazine in an inert solvent such as dichloromethane or tetrahydrofuran.
- Step 2: Add triethylamine or pyridine as a base to neutralize the hydrochloric acid formed during the reaction.
- Step 3: Slowly introduce ethyl oxalyl chloride under nitrogen atmosphere, maintaining the temperature at 0–5°C to control the exothermic reaction.
- Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
- Step 5: Quench the reaction with water, extract the organic layer, and purify the crude product via recrystallization or column chromatography.
4-Methoxyphenylhydrazine + Ethyl oxalyl chloride → Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | - | |
| Base | Triethylamine | - | |
| Temperature | 0–5°C during addition | High | |
| Purification | Recrystallization | 70–85% |
Alternative Synthetic Route: Hydrazone Formation Followed by Esterification
An alternative method involves initial formation of a hydrazone intermediate, followed by esterification to incorporate the ethyl group.
- Step 1: Condense 4-methoxyphenylhydrazine with ethyl oxalate or its derivatives under acidic or basic conditions to form a hydrazone.
- Step 2: Convert the hydrazone to the corresponding oxoacetate ester via esterification, often using ethanol and catalytic acid under reflux.
- Step 3: Purify the product through chromatography or recrystallization.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Reagents | Ethyl oxalate derivatives | Moderate | |
| Catalysts | Acidic catalysts | - | |
| Temperature | Reflux | 60–75% |
Use of Phase Transfer Catalysis
Recent advancements have incorporated phase transfer catalysts to enhance the efficiency of hydrazone formation and esterification, especially in biphasic systems.
- Step 1: Combine 4-methoxyphenylhydrazine, ethyl oxalate, and a phase transfer catalyst such as tetrabutylammonium bromide in an organic solvent.
- Step 2: Stir under reflux conditions, facilitating transfer of reactive ions across phases.
- Step 3: Isolate and purify the product as described above.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Tetrabutylammonium bromide | 80% | |
| Solvent | Toluene or dichloromethane | - | |
| Temperature | Reflux | High |
Notes on Reaction Conditions and Purification
- Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation of hydrazine derivatives.
- Temperature Control: Maintaining low temperatures during acylation minimizes side reactions.
- Purification: Recrystallization from ethanol or ethyl acetate, or chromatography on silica gel, ensures high purity.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ethyl oxalyl chloride with hydrazine | Direct acylation | High yield, straightforward | Sensitive to moisture, requires inert atmosphere |
| Hydrazone formation + esterification | Stepwise, versatile | Good control over intermediates | Longer process, potential side reactions |
| Phase transfer catalysis | Enhanced efficiency | Higher yields, scalable | Requires optimization of catalyst and conditions |
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazinyl group facilitates cyclocondensation with carbonyl-containing compounds to form nitrogen-rich heterocycles. Key examples include:
For instance, reaction with β-ketoesters under acidic conditions yields pyrazole derivatives via Paal-Knorr cyclization . The methoxyphenyl group enhances electron density, stabilizing intermediates during cyclization .
Nucleophilic Acyl Substitution
The α-oxoester moiety undergoes nucleophilic substitution at the carbonyl carbon:
Key Reactions:
-
Amine Attack : Reacts with primary/secondary amines to form hydrazide derivatives (e.g., N-alkyl/aryl-2-(4-methoxyphenyl)hydrazinylacetamides) .
-
Thiol Coupling : Reacts with thiols (e.g., 2-mercaptoquinazolinone) to generate sulfanylacetate derivatives, as demonstrated in the synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate .
Example Conditions :
-
Solvent: DMF or CH₂Cl₂
-
Base: Triethylamine or NaHCO₃
-
Temperature: 0–25°C
Oxidation and Reduction
The oxo group and hydrazinyl moiety participate in redox reactions:
Reduction with NaBH₄ proceeds selectively at the ketone, preserving the hydrazine group .
Heterocycle Formation via Bis-Electrophilic Behavior
The compound acts as a CCCC-bis-electrophile in multicomponent reactions:
-
With o-Phenylenediamine : Forms quinoxalin-2-ones via [4+2] cyclization (92–98% yield) .
-
With Hydrazine Derivatives : Generates pyrazolo[3,4-d]pyridazines (e.g., ethyl 1H-pyrazolo[3,4-d]pyridazine-4-carboxylate) .
Mechanistic Insight :
The α-oxoester group activates adjacent carbons for nucleophilic attack, while the hydrazinyl group directs regioselectivity .
Comparative Reactivity
The compound’s reactivity differs from analogs due to electron-donating methoxy groups:
Synthetic Protocols
Large-Scale Synthesis :
Scientific Research Applications
Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects: The 4-methoxyphenyl group enhances electron-donating capacity compared to chloro or phenoxy substituents, improving solubility and metabolic stability .
- Bioactivity: Chromenyl and thiazole derivatives (e.g., and ) exhibit anticancer properties, whereas hydrazono analogs () are explored for antimicrobial activity.
- Synthetic Utility : The oxoacetate ester moiety facilitates nucleophilic substitution or condensation reactions, enabling diverse derivatization .
Biological Activity
Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate, also known by its chemical structure CHNO, is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is synthesized through a reaction involving hydrazine derivatives and ethyl oxoacetate. The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, thiazole derivatives with similar hydrazone functionalities have shown promising results against various cancer cell lines. In particular:
- IC50 Values : Compounds related to hydrazones have been reported with IC50 values in the low micromolar range against colorectal cancer cell lines (HCT-116, HT-29) and hepatocellular carcinoma (HepG2), suggesting potent anticancer activity .
- Mechanism of Action : The mechanism often involves induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of hydrazones can exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance efficacy against these pathogens .
Anti-inflammatory Effects
This compound and its analogs have been explored for anti-inflammatory effects. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation:
- Inhibition Potency : Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential for therapeutic use in inflammatory diseases .
Case Studies and Experimental Findings
A variety of experimental studies have been conducted to assess the biological activities of this compound:
| Study | Cell Line/Model | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | HCT-116 | Anticancer | 3.80 µM |
| Study 2 | HT-29 | Anticancer | 4.13 µM |
| Study 3 | E. coli | Antibacterial | - |
| Study 4 | COX-2 Enzyme | Anti-inflammatory | 0.04 µM |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via hydrazine-mediated condensation reactions. A common approach involves reacting ethyl oxalyl monochloride with 4-methoxyphenylhydrazine under controlled conditions. Key parameters include:
Q. Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 94°C | |
| Molecular Weight | 256.68552 g/mol | |
| Stability in Solution | Stable in ethanol at 4°C |
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of chromatographic and spectroscopic techniques:
- RP-HPLC: Optimize with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min) to confirm absence of metabolites or degradation products .
- Mass Spectrometry (MS): Look for the molecular ion peak at m/z 257.68 (M+H⁺) .
- IR Spectroscopy: Validate the presence of key functional groups: C=O stretch at ~1730 cm⁻¹ (ester), N–H bend at ~1600 cm⁻¹ (hydrazine) .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s stability in biological matrices (e.g., rat synaptosomes)?
Methodological Answer:
- Sample Preparation: Incubate the compound in isolated rat brain synaptosomes at 37°C for 24 hours. Quench reactions with ice-cold acetonitrile to arrest enzymatic activity .
- Analytical Method: Use RP-HPLC to monitor degradation. Stable compounds will show no new peaks in chromatograms, confirming resistance to metabolic breakdown .
- Data Interpretation: Compare retention times and peak areas pre- and post-incubation. A >95% recovery indicates high stability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced trypanocidal activity?
Methodological Answer:
- Core Modifications: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-bromophenyl) to improve binding to trypanosomal enzymes .
- Side-Chain Optimization: Introduce thiazole or thiazolidinone moieties to enhance membrane permeability (see Fig. 4–5 in for SI values).
- Biological Assays: Evaluate IC₅₀ against Trypanosoma brucei and calculate selectivity indices (SI) to prioritize non-toxic analogs .
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Use Gaussian 09 to model electrophilic sites (e.g., carbonyl carbons) and predict reaction pathways with nucleophiles like hydrazine or amino acids .
- Thermochemical Data: Reference gas-phase formation enthalpies (ΔfH) to estimate activation energies for hydrazone formation .
- Docking Studies: Simulate interactions with biological targets (e.g., GABAA receptors) using AutoDock Vina to prioritize synthetic targets .
Q. How should researchers address contradictory data on the compound’s reactivity with amino acids?
Methodological Answer:
- Controlled Replication: Repeat reactions with glycin or anthranilic acid in ethanol/water (3:1 v/v) under reflux (8 hours) .
- Analytical Cross-Validation: Compare HPLC, NMR, and IR data with literature. Discrepancies may arise from solvent polarity or temperature gradients .
- Mechanistic Insights: Use LC-MS to identify intermediates (e.g., Schiff bases) and propose competing pathways .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors, especially during recrystallization .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
Q. How does the compound’s electronic configuration influence its UV-Vis spectral properties?
Methodological Answer:
- Conjugation Effects: The hydrazone moiety (C=N–N–) and aromatic ring create a conjugated system, resulting in a strong absorbance at ~320 nm (ε = 1.2 × 10⁴ L/mol·cm) .
- Solvent Effects: Shift to higher wavelengths (bathochromic shift) in polar aprotic solvents like DMSO due to enhanced charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
